molecular formula C11H12Cl2O2 B12115148 Butyl 2,4-dichlorobenzoate CAS No. 70066-83-0

Butyl 2,4-dichlorobenzoate

Cat. No.: B12115148
CAS No.: 70066-83-0
M. Wt: 247.11 g/mol
InChI Key: VEUZBKXIJHGTFT-UHFFFAOYSA-N
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Description

Butyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C11H12Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with butanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

2,4-dichlorobenzoic acid+butanolH2SO4Butyl 2,4-dichlorobenzoate+H2O\text{2,4-dichlorobenzoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2,4-dichlorobenzoic acid+butanolH2​SO4​​Butyl 2,4-dichlorobenzoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve this .

Chemical Reactions Analysis

Types of Reactions

Butyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a model compound for understanding ester hydrolysis in biological environments.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer industries

Mechanism of Action

The mechanism of action of butyl 2,4-dichlorobenzoate primarily involves its hydrolysis to release 2,4-dichlorobenzoic acid and butanol. The ester bond is cleaved by the action of esterases or under acidic/basic conditions. The released 2,4-dichlorobenzoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl and ethyl counterparts. The butyl group provides increased hydrophobicity and a higher boiling point, making it suitable for specific industrial applications .

Properties

CAS No.

70066-83-0

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

butyl 2,4-dichlorobenzoate

InChI

InChI=1S/C11H12Cl2O2/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3

InChI Key

VEUZBKXIJHGTFT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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